
4-Isocyanatobut-1-ene
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Overview
Description
4-Isocyanatobut-1-ene is an organic compound with the molecular formula C5H7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butene chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanatobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-aminobut-1-ene with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize in the presence of catalysts to form polyisocyanates, which are used in the production of polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are used to facilitate polymerization reactions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyisocyanates: Formed through polymerization reactions.
Scientific Research Applications
4-Isocyanatobut-1-ene has several applications in scientific research:
Medicinal Chemistry:
Materials Chemistry: The compound is used to create materials with unique luminescent properties, which are valuable in materials science.
Analytical Chemistry: It is analyzed using techniques such as gas chromatography, high-performance liquid chromatography, and mass spectrometry to determine its concentration and purity.
Mechanism of Action
The mechanism of action of 4-Isocyanatobut-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic due to the polar double bond between carbon and nitrogen, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form urethanes, ureas, and polyisocyanates .
Comparison with Similar Compounds
4-Isothiocyanatobut-1-ene: Similar in structure but contains a thiocyanate group (-N=C=S) instead of an isocyanate group.
4-Aminobut-1-ene: The precursor in the synthesis of 4-Isocyanatobut-1-ene, containing an amino group (-NH2) instead of an isocyanate group.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives such as urethanes, ureas, and polyisocyanates. This makes it a valuable compound in both research and industrial applications .
Biological Activity
4-Isocyanatobut-1-ene is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by an isocyanate functional group, suggests reactivity that could influence various biological pathways. This article reviews the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₄H₅N₃O
- Molecular Weight : 99.10 g/mol
- CAS Number : 17559-56-9
The presence of the isocyanate group (-N=C=O) is known to impart significant reactivity, particularly in forming covalent bonds with nucleophiles such as amino acids in proteins.
1. Anticancer Activity
Research indicates that isocyanates can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of isocyanates could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
2. Antimicrobial Activity
Isocyanates have been noted for their antimicrobial properties. The compound has shown efficacy against a range of bacteria and fungi, suggesting potential applications in infection control.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
3. Anti-inflammatory Effects
Isocyanates may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Modification : The isocyanate group can react with thiol groups in proteins, leading to changes in protein function.
- Signal Transduction Modulation : Isocyanates can influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Oxidative Stress Induction : Some studies suggest that isocyanates may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological implications of isocyanates:
- Case Study on Cancer Cell Lines : A recent investigation evaluated the effects of various isocyanate derivatives on human cancer cell lines. The study concluded that certain derivatives could selectively induce apoptosis through mitochondrial pathways, providing a basis for developing targeted cancer therapies.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial effects of isocyanates against multi-drug resistant strains of bacteria. Results showed significant inhibition at low concentrations, suggesting potential for use in antibiotic formulations.
Properties
IUPAC Name |
4-isocyanatobut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-3-4-6-5-7/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGGLJCICOLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52114-85-9 |
Source
|
Record name | 4-isocyanatobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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